5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride
Description
Properties
IUPAC Name |
5-piperidin-4-yl-3H-1,3,4-oxadiazol-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c11-7-10-9-6(12-7)5-1-3-8-4-2-5;;/h5,8H,1-4H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKSFLWVQISVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NNC(=O)O2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride typically involves the cyclization of appropriate hydrazide derivatives. One common method involves the reaction of hydrazide analogs with carbon disulfide in the presence of potassium hydroxide in ethanol, followed by cyclization to form the oxadiazole ring . Another approach involves the dehydration of semicarbazides or thiosemicarbazides using phosphorus oxychloride (POCl3) as a dehydrating agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Properties
1.1 GABA Receptor Modulation
Research has identified 5-piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride as a potent GABA receptor agonist. This interaction is crucial for enhancing inhibitory neurotransmission in the central nervous system (CNS), making it a candidate for treating anxiety disorders and other neurological conditions. By modulating GABAergic transmission, this compound may alleviate symptoms associated with anxiety and depression.
1.2 Anti-inflammatory and Analgesic Effects
Studies have indicated that compounds in the oxadiazole family exhibit anti-inflammatory and analgesic properties. For instance, derivatives of 1,3,4-oxadiazoles have shown significant analgesic activity in comparison to standard drugs like Indomethacin . The specific dihydrochloride form may enhance these effects due to improved solubility and bioavailability.
Comparative Analysis of Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Piperidyl)-1,3,4-Oxadiazol-2-one | Contains piperidine ring; lacks hydroxyl group | GABA receptor agonist |
| 5-(Phenyl)-3-(piperidin-4-yl)-1,3,4-Oxadiazol | Phenyl substitution; different pharmacological profile | Potential antidepressant |
| 5-(Chloro)-3-(piperidinyl)-1,3,4-Oxadiazol | Chlorine substitution; altered solubility | Antimicrobial activity |
The presence of a hydroxyl group in this compound enhances its solubility and may influence its binding affinity to specific receptors compared to its analogs.
Case Studies and Research Findings
4.1 Neuropharmacology
A study demonstrated that this compound significantly increased GABAergic transmission in neuronal cultures. This finding supports its potential use in developing treatments for conditions like epilepsy and generalized anxiety disorder.
4.2 Anticancer Properties
Recent investigations into oxadiazole derivatives have revealed their potential as anticancer agents. For instance, compounds similar to 5-piperidin-4-yl derivatives have shown promise in inhibiting cell proliferation in leukemia models . These findings suggest that further exploration of this compound could lead to novel therapeutic strategies against various cancers.
4.3 Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. The unique structure of 5-piperidin-4-yl derivatives may enhance their efficacy against resistant strains .
Mechanism of Action
The mechanism of action of 5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its potential antipsychotic effects are attributed to its ability to interact with dopamine and serotonin receptors in the central nervous system . The compound’s antibacterial and antifungal activities are likely due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride are compared below with analogous compounds, focusing on substituents, physicochemical properties, and applications.
Structural Analogues and Substituent Effects
5-Cyclopropyl-1,3,4-oxadiazol-2-ol (CAS 1227465-66-8)
- Substituent : Cyclopropyl group at position 5.
- Key Differences : The cyclopropyl group is smaller and more rigid than the piperidin-4-yl group, reducing steric hindrance but limiting hydrogen-bonding capacity. This compound may exhibit higher lipophilicity, influencing membrane permeability .
- Applications : Likely explored for antimicrobial or agrochemical uses due to oxadiazole’s stability.
5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine Dihydrochloride (CAS 1227465-55-5) Substituent: Thiadiazole core (sulfur instead of oxygen) and aminophenylmethyl group. The phenyl group enables π-π stacking interactions, enhancing binding to aromatic receptors. The dihydrochloride salt improves solubility, similar to the target compound . Applications: Possible use in antiviral or anticancer therapies.
2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine Hydrochloride (CAS 1803567-39-6)
- Substituent : Oxane (tetrahydropyran) at position 5 and piperidine at position 2.
- Key Differences : The oxane ring introduces an oxygen atom, enhancing hydrophilicity compared to the piperidin-4-yl group. The hydrochloride salt (vs. dihydrochloride) may result in lower solubility .
- Applications : Investigated for neurological targets due to piperidine’s prevalence in CNS drugs.
Physicochemical and Pharmacokinetic Properties
| Compound | Core Structure | Substituent (Position 5) | Salt Form | Key Properties |
|---|---|---|---|---|
| Target Compound | 1,3,4-Oxadiazole | Piperidin-4-yl | Dihydrochloride | High solubility, basicity |
| 5-Cyclopropyl-1,3,4-oxadiazol-2-ol | 1,3,4-Oxadiazole | Cyclopropyl | None | Moderate lipophilicity |
| 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole | Aminophenylmethyl | Dihydrochloride | Enhanced π-π interactions |
| 2-[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]piperidine | 1,3,4-Oxadiazole | Oxan-4-yl | Hydrochloride | Intermediate solubility |
Research Findings and Trends
- Structural Optimization : Replacing oxadiazole with thiadiazole (e.g., CAS 1227465-55-5) alters electronic properties but may reduce metabolic stability in vivo .
- Salt Form Impact: Dihydrochloride salts generally offer superior aqueous solubility compared to monohydrochlorides, critical for intravenous formulations .
- Piperidine vs. Piperazine : Piperidine’s six-membered ring provides conformational flexibility over piperazine’s smaller ring, improving target engagement in receptor-binding studies .
Biological Activity
5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride is a compound belonging to the oxadiazole class, characterized by its five-membered heterocyclic structure that includes nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and as a therapeutic agent for various conditions.
Chemical Structure and Properties
The molecular formula of this compound is represented as CHNO·2HCl. The presence of the piperidine moiety is crucial for its pharmacological properties, especially its interaction with neurotransmitter receptors.
Research indicates that this compound acts primarily as a GABA receptor agonist , enhancing GABAergic transmission in the central nervous system. This mechanism suggests its potential utility in treating anxiety disorders and other neurological conditions by increasing inhibitory effects on neuronal excitability.
Neuropharmacological Effects
- GABA Receptor Interaction : The compound has shown significant activity as a GABA receptor agonist, which is critical for mediating inhibitory neurotransmission. This interaction may lead to anxiolytic effects and could be beneficial in treating anxiety disorders.
- Antipsychotic Potential : Some studies have indicated that derivatives of oxadiazoles can exhibit atypical antipsychotic activity without causing extrapyramidal symptoms. For instance, related compounds have demonstrated high binding affinities to dopamine and serotonin receptors, suggesting a similar profile for this compound .
Anti-inflammatory and Analgesic Properties
In addition to its neuropharmacological effects, this compound has been reported to possess anti-inflammatory and analgesic properties. These activities are essential for developing treatments for pain management and inflammatory diseases.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals its unique biological profile:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Piperidyl)-1,3,4-Oxadiazol-2-one | Contains a piperidine ring; lacks hydroxyl group | GABA receptor agonist |
| 5-(Phenyl)-3-(piperidin-4-yl)-1,3,4-Oxadiazol | Phenyl substitution; different pharmacological profile | Potential antidepressant |
| 5-(Chloro)-3-(piperidinyl)-1,3,4-Oxadiazol | Chlorine substitution; altered solubility | Antimicrobial activity |
The presence of the hydroxyl group in this compound enhances its solubility and may influence its binding affinity and selectivity towards specific receptors compared to its analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of oxadiazole derivatives:
- Antibacterial Activity : A study demonstrated that synthesized oxadiazole derivatives exhibited moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The most active compounds showed IC50 values indicating their effectiveness against bacterial growth .
- Inhibition Studies : Research has also focused on the inhibition of acetylcholinesterase by various oxadiazole derivatives. Some compounds displayed strong inhibitory activity with promising IC50 values .
Q & A
Q. What are the recommended synthetic routes for 5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. A common approach involves refluxing intermediates with hydrochloric acid to form the oxadiazole ring, followed by purification via recrystallization (e.g., using methanol) . Optimization strategies include monitoring reaction progress with Thin Layer Chromatography (TLC) and adjusting stoichiometry of reagents like NaOH to control precipitation .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard for purity assessment. For example, H NMR can confirm the presence of piperidinyl protons (δ 1.5–2.5 ppm) and oxadiazole ring protons (δ 8.0–8.5 ppm). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures stoichiometric consistency with the dihydrochloride salt form .
Q. What safety protocols should be followed during handling and storage?
Despite limited GHS classification data, standard precautions include using PPE (gloves, lab coat), working in a fume hood, and avoiding inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical attention. Store the compound at room temperature in a tightly sealed container away from moisture .
Advanced Research Questions
Q. How can computational modeling predict reactivity or biological activity of this compound?
Quantum chemical calculations (e.g., DFT) can simulate reaction pathways, such as oxadiazole ring formation, by analyzing transition states and activation energies. For biological activity, molecular docking studies against bacterial enzymes (e.g., DNA gyrase) may explain antibacterial efficacy observed in vitro .
Q. What strategies resolve contradictions in spectral data or bioassay results across studies?
Discrepancies in NMR or bioactivity data often arise from variations in salt forms (e.g., hydrochloride vs. free base) or impurities. Cross-validate findings using orthogonal techniques: for example, compare HPLC retention times with reference standards and repeat bioassays under controlled pH conditions .
Q. How can factorial design optimize synthesis or formulation parameters?
Employ a factorial design to test variables like temperature, reaction time, and reagent concentration. For instance, varying HCl concentration (0.1–1.0 M) and monitoring yield via gravimetric analysis can identify statistically significant factors .
Q. What methodologies validate the compound’s stability under different pH and temperature conditions?
Accelerated stability studies using HPLC-MS under stress conditions (e.g., 40°C/75% RH for 4 weeks) can detect degradation products. For pH stability, prepare buffers (e.g., ammonium acetate, pH 6.5) and track degradation kinetics via UV-Vis spectroscopy .
Q. How do structural modifications (e.g., substituents on the piperidine ring) impact physicochemical properties?
Introduce substituents (e.g., methyl or chloro groups) via nucleophilic substitution and assess changes in logP (lipophilicity) using shake-flask methods. Correlate modifications with solubility profiles in polar solvents like DMSO .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising yield?
Pilot-scale reactions should maintain reagent ratios and use continuous stirring to ensure homogeneity. Employ fractional distillation for solvent recovery and optimize filtration techniques to minimize product loss during recrystallization .
Q. How can researchers address solubility challenges in biological assays?
Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Confirm biocompatibility with control experiments to rule out solvent-induced cytotoxicity .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response relationships in antimicrobial studies?
Fit data to a sigmoidal model using nonlinear regression (e.g., Hill equation) to calculate IC values. Report confidence intervals and use ANOVA to compare efficacy against reference antibiotics .
Q. How should researchers document synthetic procedures to ensure reproducibility?
Include detailed metaexact reagent grades (e.g., ACS-certified HCl), equipment specifications (e.g., reflux condenser type), and environmental controls (e.g., humidity levels during drying) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
